2-Amino-3-(propan-2-yloxy)propanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H14N2O2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-amino-3-propan-2-yloxypropanamide |
InChI |
InChI=1S/C6H14N2O2/c1-4(2)10-3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9) |
InChI Key |
VTPZLBGOXHPAPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(C(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 3 Propan 2 Yloxy Propanamide
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 2-Amino-3-(propan-2-yloxy)propanamide allows for the deconstruction of the molecule into simpler, commercially available starting materials. This process involves strategically breaking key bonds to identify plausible synthetic precursors.
Disconnection Strategies for Amide Functionality
The most logical primary disconnection is that of the amide bond, a common and reliable transformation in organic synthesis. This C-N bond cleavage leads to two potential synthons: a primary amine and a carboxylic acid (or a derivative thereof). This retrosynthetic step simplifies the target molecule into 2-amino-3-(propan-2-yloxy)propanoic acid and ammonia (B1221849), or a suitable ammonia equivalent. The formation of an amide bond is a cornerstone of organic synthesis, typically achieved by coupling a carboxylic acid and an amine. luxembourg-bio.comnumberanalytics.comhepatochem.com
Approaches for Isopropyl Ether Formation
Further disconnection of the 2-amino-3-(propan-2-yloxy)propanoic acid intermediate involves cleaving the isopropyl ether linkage. The Williamson ether synthesis is a classic method for forming ethers, which involves the reaction of an alkoxide with a primary alkyl halide. pearson.com However, the direct synthesis of isopropyl ethers by alkylating a secondary alcohol with an isopropyl halide is often impractical due to competing elimination reactions that form propene. tandfonline.com
Alternative strategies for the formation of isopropyl ethers from secondary alcohols have been developed to circumvent this issue. One such method involves a three-step protocol:
Acetate (B1210297) formation: The secondary alcohol is first converted to its acetate.
Enol ether formation: The acetate is then treated with an organotitanium reagent, such as the Petasis reagent, to form an enol ether.
Catalytic hydrogenation: The enol ether is subsequently hydrogenated to yield the desired isopropyl ether. tandfonline.comtandfonline.com
This approach offers a more reliable route to the isopropyl ether functionality present in the target molecule.
Stereochemical Considerations for Chiral Centers
The target compound, this compound, possesses a chiral center at the C-2 position. Therefore, any synthetic strategy must address the control of stereochemistry to obtain the desired enantiomer. The synthesis of structurally similar chiral 1,3-amino alcohols often employs stereoselective methods. nih.govdiva-portal.org
During amide bond formation, if the starting carboxylic acid is chiral, there is a risk of racemization, especially if the alpha-carbon is part of an amino acid. The use of coupling reagents in conjunction with additives like 1-hydroxy-1H-benzotriazole (HOBt) can help to suppress this epimerization. luxembourg-bio.com Furthermore, employing stereoselective synthetic routes from the outset, for instance, by starting with a chiral precursor like a protected serine derivative, can ensure the desired stereochemistry in the final product.
Established Synthetic Routes for Propanamide Derivatives
The synthesis of the target propanamide derivative can be achieved by applying well-established methodologies for amide bond formation and ether synthesis.
Amide Bond Formation via Coupling Reagents
The formation of the amide bond in this compound would typically involve the reaction of the corresponding carboxylic acid with an amine. To facilitate this reaction under mild conditions and improve efficiency, a variety of coupling reagents are employed. numberanalytics.comhepatochem.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism involves the reaction of the carboxylic acid with DCC to form an O-acylisourea intermediate. This intermediate can then react with the amine to form the amide and a dicyclohexylurea (DCU) byproduct, which is often insoluble and can be removed by filtration. luxembourg-bio.com To enhance reaction rates and minimize side reactions, including racemization of chiral centers, additives are often used. hepatochem.com
Table 1: Common Coupling Reagents and Additives for Amide Bond Formation
| Reagent/Additive | Full Name | Function |
| DCC | Dicyclohexylcarbodiimide | Carbodiimide (B86325) coupling reagent |
| DIC | Diisopropylcarbodiimide | Carbodiimide coupling reagent |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Water-soluble carbodiimide coupling reagent |
| HOBt | 1-Hydroxy-1H-benzotriazole | Additive to reduce racemization and improve yield |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Urinium-based coupling reagent |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium-based coupling reagent |
Alkylation Reactions for Ether Synthesis
As previously mentioned, the direct alkylation to form the isopropyl ether can be challenging. A more robust method for synthesizing isopropyl ethers from secondary alcohols has been reported, which proceeds in good yield and is tolerant of various protecting groups. tandfonline.com
Table 2: Three-Step Synthesis of Isopropyl Ethers from Secondary Alcohols
| Step | Reaction | Reagents | Outcome |
| 1 | Acetate Formation | Acetic anhydride, pyridine (B92270) | Conversion of the secondary alcohol to its acetate. |
| 2 | Enol Ether Formation | Petasis reagent (dicyclopentadienyldimethyl-titanium) | Conversion of the acetate to the corresponding enol ether. |
| 3 | Catalytic Hydrogenation | Palladium on charcoal (Pd/C) or Palladium on barium sulfate (B86663) (Pd/BaSO₄), H₂ | Reduction of the enol ether to the final isopropyl ether. |
This sequence provides a reliable pathway to install the propan-2-yloxy group onto a suitable 3-hydroxy-2-aminopropanoic acid precursor.
Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the synthetic methodologies or advanced purification techniques solely for the chemical compound “this compound.” The provided outline requests in-depth, scientifically accurate information, including detailed research findings and data tables, which are not available for this specific molecule in the public domain.
General principles of organic synthesis and purification for similar compounds, such as amino acid amides, exist. However, presenting this general information would not adhere to the strict instructions of focusing solely on "this compound" and would require making unsubstantiated assumptions about its specific chemical behavior.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this particular compound.
Advanced Purification and Isolation Techniques for Research-Grade Compounds
Recrystallization and Crystallization Techniques
Recrystallization is a crucial purification technique for obtaining high-purity crystalline solids. For a compound like this compound, which is a derivative of an amino acid, several established crystallization methods can be applied. The choice of solvent and technique is critical for achieving high yield and purity.
Common recrystallization methods for amino acids and their derivatives include:
Concentration-based crystallization: This involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by slow cooling to induce crystallization. The solubility of the compound should be significantly higher at the boiling point of the solvent than at room temperature or below.
Neutralization crystallization: If the compound is in a salt form (e.g., hydrochloride), it can be dissolved in an acidic or basic solution, and the pH can then be adjusted to the isoelectric point of the amino acid derivative to decrease its solubility and induce precipitation.
The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent will exhibit a steep solubility curve with respect to temperature for the target compound and will not dissolve impurities, or will dissolve them to a much greater or lesser extent than the compound of interest.
Table 1: Potential Solvent Systems for the Recrystallization of this compound
| Solvent System | Rationale | Technique |
| Water | As an amino acid amide, the compound is likely to have some solubility in water, which can be modulated by temperature. | Cooling Crystallization |
| Ethanol (B145695)/Water | The addition of ethanol as an antisolvent to an aqueous solution can effectively reduce the solubility and induce crystallization. | Antisolvent Crystallization |
| Isopropanol (B130326)/Water | Similar to ethanol/water, isopropanol can act as an antisolvent. The choice between ethanol and isopropanol may depend on the specific solubility profile of the compound and its impurities. | Antisolvent Crystallization |
| Methanol | Methanol is a polar protic solvent that can be effective for recrystallizing polar organic compounds. | Cooling Crystallization |
In some cases, the addition of small amounts of additives, such as surfactants or polyvalent alcohols, can influence crystal growth and morphology, potentially leading to larger and more well-defined crystals. nih.gov The presence of certain amino acids or their derivatives has also been shown to promote the crystallization of other molecules by expanding the range of precipitant concentrations in which crystals can form without aggregation. nih.gov
Chemical Reactivity and Derivatization Studies
Reactivity of Functional Groups within 2-Amino-3-(propan-2-yloxy)propanamide
The reactivity of this compound is a composite of the characteristic reactions of its amine, amide, and ether functionalities.
The primary amine group (-NH₂) possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. chemrevise.org This nucleophilicity is the basis for its participation in substitution and acylation reactions.
Nucleophilic Substitutions: The amine can act as a nucleophile and react with electrophiles such as alkyl halides in a process known as alkylation. libretexts.org This reaction proceeds via a nucleophilic substitution mechanism. libretexts.org However, the direct alkylation of primary amines can be challenging to control. The secondary amine product is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemrevise.orglibretexts.org To achieve mono-alkylation, specialized synthetic methods, often involving protecting groups or reductive amination, are typically employed. monash.edu
Acylations: The reaction of the primary amine with acylating agents like acid chlorides or acid anhydrides is a highly efficient method for forming N-acyl derivatives. libretexts.orgchemguide.co.uk This nucleophilic acyl substitution reaction is generally rapid and results in high yields of the corresponding amide. libretexts.org A base, such as pyridine (B92270) or sodium hydroxide, is commonly added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. libretexts.org Unlike alkylation, over-acylation is not a significant issue because the lone pair of electrons on the nitrogen of the newly formed amide is delocalized by resonance with the adjacent carbonyl group, making it substantially less nucleophilic than the original amine. libretexts.org
| Reaction Type | Reagent Example | Product Type | Key Characteristics |
| Nucleophilic Alkylation | Methyl Iodide (CH₃I) | N-methyl derivative | Can lead to polyalkylation (secondary, tertiary, quaternary products). libretexts.org |
| Nucleophilic Acylation | Acetyl Chloride (CH₃COCl) | N-acetyl derivative | Typically high yield, mono-acylated product. libretexts.orgchemguide.co.uk |
The amide functional group is relatively stable but can undergo transformations under specific conditions.
Hydrolysis: The amide bond can be cleaved through hydrolysis when heated under either acidic or basic conditions. libretexts.org
Acid-catalyzed hydrolysis , typically using a strong acid like aqueous HCl, yields the corresponding carboxylic acid (2-amino-3-(propan-2-yloxy)propanoic acid) and an ammonium salt (ammonium chloride). libretexts.org
Base-catalyzed hydrolysis , using a strong base such as sodium hydroxide, results in the formation of the carboxylate salt (sodium 2-amino-3-(propan-2-yloxy)propanoate) and ammonia (B1221849) gas. libretexts.org
Reduction: The amide group can be reduced to a primary amine using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). libretexts.org This reaction would convert the carboxamide group of this compound into an aminomethyl group, yielding 2-amino-3-(propan-2-yloxy)propan-1-amine. libretexts.orgsmolecule.com
Ethers are generally unreactive, but the carbon-oxygen bond can be cleaved under harsh conditions. Cleavage of the isopropyl ether in this compound would typically require treatment with a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), often at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the halide ion attacks one of the ether's alkyl groups. In this case, the reaction would break the ether linkage to produce 2-amino-3-hydroxypropanamide (B3021748) (a derivative of the amino acid serine) and an isopropyl halide (e.g., 2-bromopropane).
Synthesis of Chemically Modified Derivatives for Structure-Activity Relationship (SAR) Studies
The synthesis of derivatives of a lead compound is a cornerstone of medicinal chemistry, allowing researchers to probe the structure-activity relationship (SAR). mdpi.com By systematically modifying the functional groups of this compound, it is possible to investigate how changes in sterics, electronics, and lipophilicity affect biological activity.
Modification of the 2-amino group is a common strategy in SAR studies.
N-Alkyl Derivatives: The synthesis of N-alkyl derivatives can be achieved through various methods designed to afford control over the degree of alkylation. monash.edu As direct alkylation is often inefficient, alternative strategies are preferred. For instance, N-alkyl propanamides have been successfully prepared by coupling the corresponding carboxylic acid with a desired primary or secondary amine using coupling agents or by converting the acid to an acyl azide (B81097) followed by reaction with the amine. acs.orgnih.gov
N-Acyl Derivatives: N-Acyl propanamides are readily synthesized by reacting this compound with an appropriate acyl chloride or anhydride, often under Schotten-Baumann conditions (in the presence of a base). researchgate.netresearchgate.net This method allows for the introduction of a wide variety of acyl groups, from simple aliphatic chains to complex aromatic and heterocyclic moieties, enabling a thorough exploration of the SAR. nih.gov
The following table outlines examples of derivatives synthesized from related propanamide scaffolds for SAR studies.
| Derivative Type | Synthetic Method | Example Modification | Potential Impact on Properties |
| N-Alkyl | Azide Coupling Method nih.gov | N-butyl | Increased lipophilicity |
| N-Alkyl | DCC Coupling Method acs.org | N-benzyl | Introduction of aromatic interactions |
| N-Acyl | Schotten-Baumann Reaction researchgate.net | N-benzoyl | Increased steric bulk, potential for π-stacking |
| N-Acyl | Reaction with Acid Anhydride libretexts.org | N-acetyl | Increased polarity, potential for H-bonding |
Altering the isopropyl ether group allows for the investigation of the role of the side chain's size, shape, and lipophilicity. Direct modification of the existing ether is synthetically challenging. A more practical approach involves the synthesis of analogs from a common precursor. For example, a synthetic route could begin with a protected form of 2-amino-3-hydroxypropanamide. The hydroxyl group could then be alkylated using the Williamson ether synthesis (deprotonation to form an alkoxide followed by reaction with an alkyl halide) to introduce a diverse range of ether substituents (e.g., ethyl, benzyl, cyclopropylmethyl). This approach provides a versatile platform for generating a library of compounds with varied ether side chains to establish a detailed SAR profile. mdpi.com
Reaction Kinetics and Mechanistic Investigations of Key Transformations
A thorough review of the literature revealed no specific studies on the reaction kinetics or mechanistic investigations of chemical transformations involving this compound. Kinetic data and mechanistic details are fundamental to understanding and optimizing chemical reactions, but such studies have not been published for this particular compound.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are foundational in computational chemistry, employing the principles of quantum mechanics to model molecular systems. These methods are instrumental in determining the electronic structure and predicting the reactivity of a compound.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state) and for calculating various electronic properties.
A DFT study of 2-Amino-3-(propan-2-yloxy)propanamide would begin by determining its optimized molecular geometry. This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The use of a functional, such as B3LYP, combined with a suitable basis set like 6-311G++(d,p), generally provides reliable geometric and electronic property calculations. researchgate.netresearchgate.net
The expected output from such a calculation would include precise values for the molecule's structural parameters.
Hypothetical Optimized Molecular Geometry Data for this compound (Note: The following table is illustrative of the type of data generated from a DFT calculation and is not based on actual experimental or computational results for this specific molecule.)
Bond Lengths| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| C1 | C2 | 1.53 |
| C2 | N1 | 1.46 |
| C1 | O1 | 1.25 |
| C1 | N2 | 1.35 |
| C2 | C3 | 1.52 |
| C3 | O2 | 1.42 |
Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| O1 | C1 | N2 | 123.0 |
| O1 | C1 | C2 | 121.0 |
| N1 | C2 | C1 | 110.0 |
| N1 | C2 | C3 | 111.0 |
| C2 | C3 | O2 | 109.5 |
Beyond DFT, other quantum mechanical methods could be employed. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. They can offer high accuracy but are computationally more demanding.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While faster, they are generally less accurate than DFT or ab initio methods. The choice of method depends on the desired balance between accuracy and computational cost for the specific properties being investigated.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analyzing these orbitals, particularly the frontier orbitals, is key to understanding a molecule's reactivity and electronic transitions. nih.govmaterialsciencejournal.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. nih.govresearchgate.net
A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov From the HOMO and LUMO energy values, various chemical reactivity indices can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. materialsciencejournal.orgnih.gov
Hypothetical Frontier Orbital Data and Reactivity Descriptors (Note: This table illustrates the type of data generated from a HOMO-LUMO analysis and is not based on actual results for this specific molecule.)
| Parameter | Value (eV) | Formula |
|---|---|---|
| EHOMO | -6.5 | - |
| ELUMO | -1.2 | - |
| Energy Gap (ΔE) | 5.3 | ELUMO - EHOMO |
| Ionization Potential (I) | 6.5 | -EHOMO |
| Electron Affinity (A) | 1.2 | -ELUMO |
| Chemical Hardness (η) | 2.65 | (I - A) / 2 |
| Chemical Softness (S) | 0.38 | 1 / (2η) |
| Electronegativity (χ) | 3.85 | (I + A) / 2 |
A high HOMO-LUMO energy gap would indicate good chemical stability for this compound. researchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular bonding and interactions. mpg.dewisc.edu It localizes molecular orbitals into Lewis-type structures (bonds, lone pairs) and non-Lewis structures (antibonding orbitals). batistalab.com This analysis provides a quantitative description of charge transfer and delocalization (hyperconjugation) interactions within the molecule. researchgate.net
By examining the interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs, one can quantify the stability derived from these delocalizations. The stabilization energy, E(2), associated with these interactions indicates the strength of the intramolecular charge transfer. A higher E(2) value signifies a stronger interaction between the donor and acceptor orbitals. researchgate.net
Electrostatic Potential Surface (MEP) Mapping for Charge Distribution and Interaction Sites
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.govproteopedia.org The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. researchgate.net
Typically, the color scheme is as follows:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. nih.govdergipark.org.tr
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack. nih.govdergipark.org.tr
Green: Regions of neutral or near-zero potential. dergipark.org.tr
For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atom of the carbonyl group and the nitrogen of the primary amine, as these are electronegative atoms with lone pairs of electrons. Positive potential (blue) would be expected around the hydrogen atoms of the amine and amide groups, which are potential hydrogen bond donors. This visualization helps identify sites crucial for intermolecular interactions. proteopedia.org
of this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no specific published research available on the theoretical and computational chemistry investigations of the compound "this compound."
Therefore, it is not possible to provide detailed, data-driven content for the requested sections and subsections, which include:
In Silico Prediction of Molecular Interactions with Biological Macromolecules
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Generating an article on these specific topics for this particular compound would require fabricating data, which is not feasible. The requested analysis necessitates pre-existing research studies that have performed these complex computational simulations and modeling, and such studies for this compound could not be located.
Comprehensive Review of this compound: Current Research Perspectives
Following an extensive review of scientific literature and chemical databases, it has been determined that there is no specific research available for the compound "this compound" corresponding to the detailed outline requested. Searches for this specific molecule did not yield dedicated studies on its biochemical or biological activities, including its theoretical mechanisms or in vitro assessments.
The provided outline requires in-depth, scientifically accurate information on hypothesized enzyme inhibition, receptor modulation, protein-protein interaction interference, quorum sensing modulation, Epidermal Growth factor Receptor (EGFR) inhibition pathways, and in vitro antimicrobial efficacy.
Research is available for related, but structurally distinct, compounds. For instance, various derivatives of 3-aminopropanamide have been investigated as irreversible inhibitors of EGFR. nih.govresearchgate.netresearchgate.net These are typically complex molecules where the aminopropanamide moiety is part of a larger pharmacophore designed to bind to the receptor's kinase domain. nih.govresearchgate.net Similarly, the broader class of amino acid derivatives has been studied for potential antimicrobial properties and as enzyme inhibitors. mdpi.comnih.govmdpi.comnih.gov However, this body of research does not specifically mention or detail the biological profile of this compound.
Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this compound in the public domain, it is not possible to generate the requested scientific article without resorting to speculation, which would compromise scientific accuracy. Further research would be required to elucidate the potential biological and biochemical properties of this specific molecule.
Biochemical and Biological Research Perspectives in Vitro and Theoretical Focus
In Vitro Biological Activity Assessments
Antiproliferative Activity in Cellular Assays (e.g., cancer cell lines)
Currently, there is no specific research detailing the antiproliferative activity of 2-Amino-3-(propan-2-yloxy)propanamide in cancer cell lines. While numerous studies investigate the cytotoxic potential of various amino acid derivatives and related small molecules against cancer cells, this specific compound has not been a subject of such published research. The evaluation of its potential effects would require in vitro screening against a panel of cancer cell lines to determine key parameters such as GI₅₀ (Growth Inhibition 50), TGI (Total Growth Inhibition), and LC₅₀ (Lethal Concentration 50).
Enzyme Kinetic Studies for Target Characterization (e.g., EGFR assays)
Specific enzyme kinetic studies for this compound, including assays against targets like the Epidermal Growth Factor Receptor (EGFR), are not documented in the available scientific literature. Such studies are crucial for understanding the mechanism of action of a compound by quantifying its interaction with a specific enzyme, typically by determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Without experimental data, any potential enzymatic targets or inhibitory activity of this compound remain purely speculative.
Cell-Free Biochemical Assays for Direct Target Engagement
There is no available information from cell-free biochemical assays to confirm the direct target engagement of this compound. Techniques such as Cellular Thermal Shift Assay (CETSA) or various binding assays are essential for demonstrating a direct interaction between a compound and its protein target. The absence of such data means that the molecular targets of this compound, if any, are unknown.
Application in Genetic Code Expansion and Noncanonical Amino Acid Incorporation for Protein Studies
Theoretically, this compound could serve as a noncanonical amino acid (ncAA) for incorporation into proteins through genetic code expansion. biorxiv.orgnih.govnih.gov This powerful technique allows for the site-specific insertion of amino acids with novel functionalities into a polypeptide chain. youtube.com To achieve this, an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for this compound would need to be developed. nih.gov This engineered synthetase must recognize and charge its cognate tRNA with the novel amino acid, which would then be delivered to the ribosome in response to a reassigned codon (e.g., a stop codon like UAG). youtube.comresearchgate.net The isopropoxy side chain could introduce unique steric or hydrophobic properties into a target protein, enabling detailed structure-function studies. However, no published research has reported the successful incorporation of this specific amino acid into proteins.
Precursor and Metabolic Intermediate Research (in vitro/theoretical)
Role as a Synthetic Building Block for Peptides and Complex Molecules
As a non-proteinogenic amino acid, this compound holds potential as a synthetic building block in peptide synthesis. researchgate.netresearchgate.net Its incorporation into a peptide sequence could influence the peptide's conformation, stability, and biological activity due to the unique isopropoxy side chain. researchgate.net In the synthesis of more complex molecules, the amino and amide functionalities provide reactive handles for further chemical modifications. While the general utility of non-natural amino acids as building blocks is well-established, specific examples of the use of this compound in the synthesis of peptides or other complex molecules are not found in the literature. google.compeptide.com
Future Directions and Advanced Research Avenues
Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity
The rational design of new chemical entities is a cornerstone of modern drug discovery. wiley.com For 2-Amino-3-(propan-2-yloxy)propanamide, this process would begin with the synthesis of a focused library of derivatives to establish a preliminary structure-activity relationship (SAR). patsnap.comdrugdesign.org Systematic modifications to the core structure would be key. For instance, altering the isopropyl ether group to other alkyl or aryl ethers could probe the steric and electronic requirements of its binding pocket on a biological target. researchgate.net Similarly, substitution on the amino or amide groups could influence the compound's hydrogen bonding capacity, solubility, and metabolic stability. numberanalytics.com
The goal of these modifications would be to enhance selectivity for a specific biological target, thereby increasing therapeutic efficacy and minimizing off-target effects. patsnap.com Amide derivatives, in particular, are known to exhibit a wide range of biological activities, including antibacterial, painkilling, and antidepressant effects, depending on their structural interactions. wiley.com Computational modeling and molecular docking studies would be run in parallel with synthetic efforts to predict how these structural changes might affect binding affinity and selectivity, guiding the design of more potent and specific molecules. patsnap.comnumberanalytics.com
Table 1: Illustrative SAR Study Design for this compound Derivatives
| Core Scaffold | Modification Site | Example Modifications | Objective |
| This compound | Isopropyl Group (R1) | -CH3, -C2H5, Cyclohexyl, Phenyl | Investigate steric and electronic effects on target binding. |
| This compound | Amino Group (R2) | Acetyl, Methyl, Benzyl | Modulate hydrogen bonding and metabolic stability. |
| This compound | Amide Group (R3) | N-methyl, N-ethyl, N-phenyl | Alter solubility and cell permeability. |
Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Optimization
Development of High-Throughput Screening Platforms for Novel Biological Activities
High-throughput screening (HTS) is a powerful methodology for rapidly testing large numbers of compounds to identify those with a desired biological effect. drugtargetreview.comazolifesciences.com To uncover the therapeutic potential of this compound and its derivatives, developing bespoke HTS assays would be a critical step. nih.gov Since the biological targets of this compound are unknown, initial screening efforts would likely employ phenotypic screening. nih.gov This approach involves testing the compounds on whole cells or even organisms to observe any interesting changes in their behavior or "phenotype," without needing to know the specific molecular target beforehand. nih.gov
For example, a library of derivatives could be screened against a panel of cancer cell lines to identify compounds that inhibit cell growth. nih.gov Alternatively, assays could be designed to look for antimicrobial, anti-inflammatory, or neuroprotective effects. azolifesciences.com The key advantage of HTS is its ability to test millions of compounds in a short period, making it feasible to explore a wide range of biological activities and identify unexpected therapeutic uses. drugtargetreview.comopenaccesspub.org Hits identified from these screens would then undergo further validation and follow-up studies to determine their mechanism of action. nih.gov
Table 2: Example High-Throughput Screening Campaign
| Screening Type | Assay Principle | Potential Therapeutic Area | Primary Endpoint |
| Phenotypic Screen | Cell Viability Assay | Oncology | Reduction in cancer cell proliferation. |
| Target-Based Screen | Enzyme Inhibition Assay | Infectious Disease | Inhibition of a key bacterial enzyme. |
| Phenotypic Screen | Cytokine Release Assay | Immunology | Suppression of pro-inflammatory cytokine production. |
| Target-Based Screen | Receptor Binding Assay | Neurology | Displacement of a known ligand from a neuronal receptor. |
Exploration of New Biochemical Targets and Therapeutic Modalities
A primary challenge and opportunity with a novel compound is the identification of its specific biochemical target or targets. nih.gov Modern chemical biology offers a suite of powerful techniques for target deconvolution. mdpi.com Affinity-based methods, for example, involve chemically modifying the compound to create a "probe" that can be used to "fish out" its binding partners from a complex mixture of cellular proteins. These captured proteins can then be identified using mass spectrometry. mdpi.com
Beyond identifying traditional targets like enzymes or receptors, research could explore whether this compound could be adapted for new therapeutic modalities. acs.org For example, it could serve as a building block for Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins. nuvisan.com Another avenue is its potential incorporation into peptide-based drugs or antibody-drug conjugates (ADCs), where it might enhance properties like cell permeability or stability. acs.orgnuvisan.com Exploring these advanced modalities opens up a much broader therapeutic landscape than traditional small-molecule inhibitors.
Expanding Applications in Chemical Biology and Material Sciences
The utility of novel organic molecules is not limited to therapeutics. In chemical biology, derivatives of this compound could be developed into molecular probes to study biological processes. amerigoscientific.com For instance, by attaching a fluorescent tag, the compound could be used to visualize the location and dynamics of its target protein within living cells. Such tools are invaluable for basic research into cellular function and disease mechanisms. mdpi.com
In the realm of material sciences, the unique structural features of amino acid derivatives can be exploited to create new functional materials. nih.gov The ability of the amino and amide groups to form hydrogen bonds could be leveraged in the design of self-assembling materials, such as hydrogels or nanofibers, with potential applications in tissue engineering or drug delivery. nih.gov Furthermore, small organic molecules are increasingly being investigated for their use in organic electronics, such as semiconductors or components for solar cells and displays. nih.govcambridge.org The specific electronic properties endowed by the ether and amide functionalities of this compound could make its derivatives interesting candidates for these advanced material applications. deliuslab.com
Q & A
Q. What synthetic strategies are commonly employed to prepare 2-Amino-3-(propan-2-yloxy)propanamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. A typical route involves reacting a precursor like 3-(propan-2-yloxy)propanoyl chloride with ammonia or a protected amine under anhydrous conditions. Solvents such as dichloromethane or THF are used with catalysts like triethylamine to facilitate amide bond formation . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Yield optimization requires strict temperature control (0–5°C during acyl chloride addition) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify the propan-2-yloxy group (δ ~1.2 ppm for CH, δ ~3.8 ppm for OCH) and the amide NH (δ ~6.5–7.0 ppm, broad).
- Mass Spectrometry (ESI-MS or HRMS) : Confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- IR Spectroscopy : Detects amide C=O stretching (~1650 cm) and N-H bending (~1550 cm) .
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 90:10) resolves enantiomers. Absolute configuration is confirmed via X-ray crystallography or circular dichroism (CD). For diastereomers, H NMR coupling constants (e.g., J = 8–10 Hz for trans isomers) differentiate stereochemistry .
Q. What in vitro assays are suitable for evaluating its bioactivity (e.g., enzyme inhibition)?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate. IC values are calculated from dose-response curves (concentration range: 1 nM–100 µM).
- Cellular Uptake : Radiolabel the compound with C and measure accumulation in HEK293 cells via scintillation counting .
Q. How do conflicting data on reaction yields arise, and how can they be resolved?
- Methodological Answer : Yield discrepancies often stem from impurities in starting materials (e.g., residual water in ammonia) or side reactions (e.g., over-oxidation). Mitigation strategies:
- Use Karl Fischer titration to verify solvent dryness.
- Monitor reactions via TLC or in situ FTIR to detect intermediates.
- Reproduce conditions from peer-reviewed protocols (e.g., ’s triethylamine-catalyzed amidation) .
Q. What computational methods predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level to study nucleophilic attack sites.
- Molecular Docking (AutoDock Vina) : Simulate binding to target proteins (e.g., serine proteases) using PDB structures (e.g., 1SGT) .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
